4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide
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Overview
Description
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide is a heterocyclic compound with the molecular formula C6H7N7O. It is known for its unique structure, which includes a pyrazolo-triazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide typically involves the construction of the pyrazolo-triazine skeleton followed by functional group modifications. One common method starts with the commercially available 5-aminopyrazole. The synthesis involves cyclization reactions, often under acidic conditions, to form the pyrazolo-triazine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar compounds suggests that large-scale production could be achieved through optimized cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the pyrazolo-triazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed
Major Products
The major products formed from these reactions include various substituted pyrazolo-triazine derivatives, which can have different functional groups such as nitro, amino, and alkyl groups .
Scientific Research Applications
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is explored for use in materials science, particularly in the development of high-energy materials and dyes .
Mechanism of Action
The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine: Known for its high-energy properties and potential use in explosives.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another nitrogen-rich compound with applications in materials science.
Uniqueness
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide stands out due to its versatile reactivity and potential for functionalization. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
16111-78-7 |
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Molecular Formula |
C6H7N7O |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
InChI |
InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14) |
InChI Key |
JVUHKCVXEKCLAH-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Canonical SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Synonyms |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide |
Origin of Product |
United States |
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